molecular formula C11H10FN B1442680 6-Fluoro-2,8-dimethylquinoline CAS No. 1412258-20-8

6-Fluoro-2,8-dimethylquinoline

Cat. No.: B1442680
CAS No.: 1412258-20-8
M. Wt: 175.2 g/mol
InChI Key: TXUUZDNSVUCWGO-UHFFFAOYSA-N
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Description

6-Fluoro-2,8-dimethylquinoline is a heterocyclic organic compound belonging to the quinoline family. It features a quinoline ring substituted with a fluorine atom at the 6th position and two methyl groups at the 2nd and 8th positions.

Preparation Methods

The synthesis of 6-Fluoro-2,8-dimethylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .

Industrial production methods may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, or greener chemical processes such as ultrasound irradiation reactions . These methods aim to enhance the efficiency, yield, and environmental sustainability of the synthesis process.

Chemical Reactions Analysis

6-Fluoro-2,8-dimethylquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Substitution reactions often involve nucleophilic or electrophilic reagents. For example, nucleophilic substitution can occur at the fluorine-substituted position, leading to the formation of different derivatives. Major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

6-Fluoro-2,8-dimethylquinoline can be compared with other fluorinated quinolines, such as 6-Fluoroquinoline, 8-Fluoroquinoline, and 5,8-Difluoroquinoline . These compounds share similar structural features but differ in the position and number of fluorine substitutions.

    6-Fluoroquinoline: Contains a single fluorine atom at the 6th position.

    8-Fluoroquinoline: Contains a single fluorine atom at the 8th position.

    5,8-Difluoroquinoline: Contains two fluorine atoms at the 5th and 8th positions.

The unique substitution pattern of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-fluoro-2,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN/c1-7-5-10(12)6-9-4-3-8(2)13-11(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUUZDNSVUCWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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